molecular formula C6H5N3O B588596 6H-Pyrimido[5,4-d][1,2]oxazine CAS No. 144494-90-6

6H-Pyrimido[5,4-d][1,2]oxazine

Cat. No.: B588596
CAS No.: 144494-90-6
M. Wt: 135.126
InChI Key: CXMGYOJWJXVACC-UHFFFAOYSA-N
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Description

6H-Pyrimido[5,4-d][1,2]oxazine is a bicyclic heterocyclic compound featuring a pyrimidine ring fused with a 1,2-oxazine moiety. The 1,2-oxazine scaffold contains oxygen and nitrogen atoms in adjacent positions within a six-membered ring, contributing to unique electronic and steric properties . Its synthesis often involves multi-step strategies, such as reverse electron demand Diels–Alder reactions, highlighting its synthetic complexity .

Properties

CAS No.

144494-90-6

Molecular Formula

C6H5N3O

Molecular Weight

135.126

IUPAC Name

6H-pyrimido[5,4-d]oxazine

InChI

InChI=1S/C6H5N3O/c1-5-2-9-10-3-6(5)8-4-7-1/h1-4,9H

InChI Key

CXMGYOJWJXVACC-UHFFFAOYSA-N

SMILES

C1=C2C=NC=NC2=CON1

Synonyms

1H-Pyrimido[5,4-d][1,2]oxazine (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of 6H-Pyrimido[5,4-d][1,2]oxazine and Analogous Heterocycles
Compound Heteroatom Positions Fused Ring System Key Structural Differences
6H-Pyrimido[5,4-d][1,2]oxazine O at 1, N at 2 Pyrimido + 1,2-oxazine Direct N–O bond in oxazine ring
2H-Pyrimido[5,4-d][1,3]oxazine O at 1, N at 3 Pyrimido + 1,3-oxazine N–O separation alters reactivity and stability
1,3-Oxazines (e.g., naphtho[1,3]oxazines) O at 1, N at 3 Single or fused aromatic systems Broader medicinal applications due to stability
Pyrimidoisoindoles (e.g., 6H-pyrimido[2,1-a]isoindoles) N-only heteroatoms Pyrimido + isoindole Lack of oxygen reduces polarity and metabolic pathways

Key Insights :

  • The 1,2-oxazine isomer’s direct N–O bond confers distinct electronic effects compared to 1,3-oxazines, influencing interactions with biological targets.
  • Pyrimidoisoindoles lack oxygen but exhibit similar fused-ring complexity, leading to divergent physicochemical properties (e.g., pKa ~2.38–3.46 for pyrimidoisoindoles vs. unmeasured for 6H-Pyrimido[5,4-d][1,2]oxazine).

Key Insights :

  • 6H-Pyrimido[5,4-d][1,2]oxazine synthesis is less explored than 1,3-oxazines, which benefit from established multi-component reactions.
  • Natural 1,2-oxazines (e.g., raistrickindole A) often require enzymatic or chiral catalysts, complicating scalability.
Table 3: Bioactivity Comparison
Compound Bioactivity Mechanism/Target Efficacy Notes Reference
6H-Pyrimido[5,4-d][1,2]oxazine Antileishmanial 1,2-oxazine moiety disrupts parasite enzymes Potency comparable to quinolines
1,2-Oxazine NPs (e.g., geneserine) Neuroactive (cholinesterase inhibition) Targets acetylcholinesterase Isolated from natural sources
1,3-Oxazines Antimicrobial, antitumor Variable; depends on substituents Broader therapeutic applications
Pyrimidoisoindoles Antidepressant, hypoglycemic Modulates neurotransmitter uptake Clinically used (e.g., ciclazindol)

Key Insights :

  • The 1,2-oxazine scaffold’s antileishmanial activity is mechanistically distinct from pyrimidoisoindoles’ CNS effects.

Physicochemical and Metabolic Properties

  • 6H-Pyrimido[5,4-d][1,2]oxazine: Limited solubility data; predicted to have moderate lipophilicity due to fused aromatic system.
  • Pyrimidoisoindoles : Exhibit weak basicity (pKa 2.38–3.46) and form stable cyclodextrin complexes, enhancing bioavailability.
  • Metabolism : Pyrimidoisoindoles undergo electrochemical oxidation to N-oxides, suggesting similar pathways for 6H-Pyrimido[5,4-d][1,2]oxazine.

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